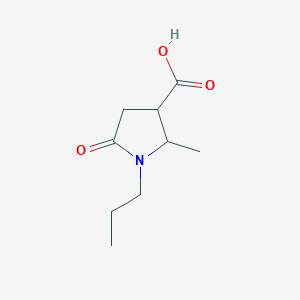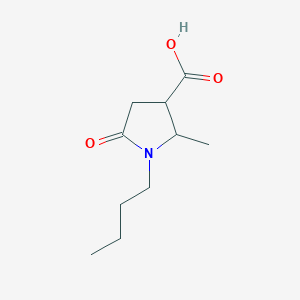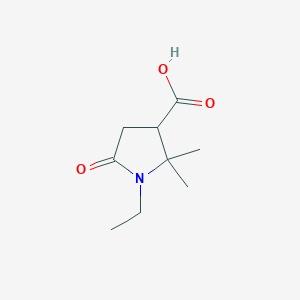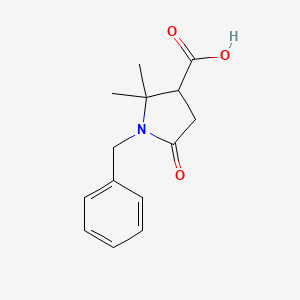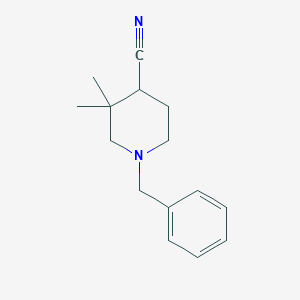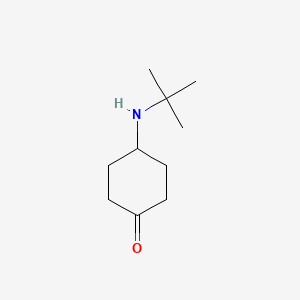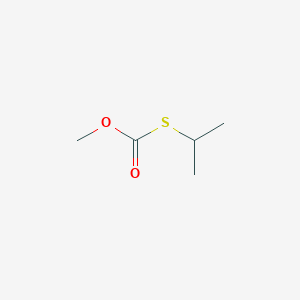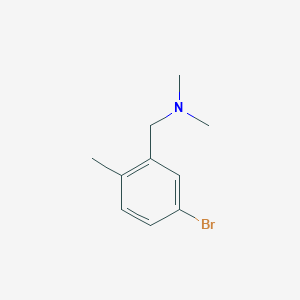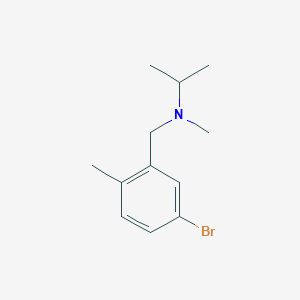
Propanoic acid, 2-chloro-, 2-ethoxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-chloro-, 2-ethoxyethyl ester is an organic compound with the molecular formula C7H13ClO3 It is an ester derivative of propanoic acid, where the hydrogen atom in the carboxyl group is replaced by a 2-ethoxyethyl group, and the alpha position of the propanoic acid is substituted with a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Esterification Reaction: : The most common method for synthesizing propanoic acid, 2-chloro-, 2-ethoxyethyl ester involves the esterification of 2-chloropropanoic acid with 2-ethoxyethanol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
-
Industrial Production Methods: : On an industrial scale, the synthesis of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acidic ion-exchange resins as catalysts. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : The chlorine atom in propanoic acid, 2-chloro-, 2-ethoxyethyl ester can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide, which can replace the chlorine atom with a hydroxyl group, forming 2-ethoxyethyl propanoate.
-
Hydrolysis: : The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2-chloropropanoic acid and 2-ethoxyethanol. Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxyethyl group. Common oxidizing agents include potassium permanganate or chromium trioxide, which can convert the ethoxyethyl group to a carboxylic acid group.
Major Products Formed
2-Ethoxyethyl propanoate: Formed through nucleophilic substitution reactions.
2-Chloropropanoic acid and 2-ethoxyethanol: Formed through hydrolysis reactions.
Carboxylic acid derivatives: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, propanoic acid, 2-chloro-, 2-ethoxyethyl ester is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of more complex molecules.
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of ester derivatives on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of ester-containing drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers, solvents, and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Wirkmechanismus
The mechanism by which propanoic acid, 2-chloro-, 2-ethoxyethyl ester exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of the corresponding acid and alcohol. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or hydrolyzing agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-chloropropanoate: Similar in structure but with an ethyl group instead of a 2-ethoxyethyl group.
Methyl 2-chloropropanoate: Similar in structure but with a methyl group instead of a 2-ethoxyethyl group.
2-Chloropropanoic acid: The parent acid without the ester group.
Uniqueness
Propanoic acid, 2-chloro-, 2-ethoxyethyl ester is unique due to the presence of both a chlorine atom and a 2-ethoxyethyl group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific solubility characteristics. These properties differentiate it from other similar compounds and make it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
2-ethoxyethyl 2-chloropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3/c1-3-10-4-5-11-7(9)6(2)8/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWVAHVZIOIFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475857 |
Source


|
| Record name | Propanoic acid, 2-chloro-, 2-ethoxyethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70009-96-0 |
Source


|
| Record name | Propanoic acid, 2-chloro-, 2-ethoxyethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
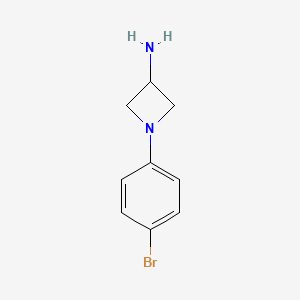
![2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008983.png)
![2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008990.png)
![2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008991.png)
